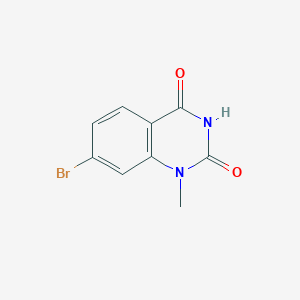

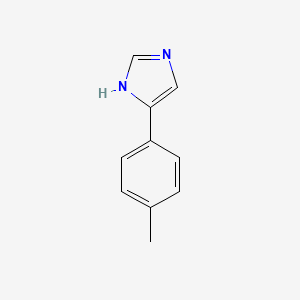

![molecular formula C13H16N4OS B6336069 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-11-6](/img/structure/B6336069.png)

1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a piperazine derivative . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives, including “this compound”, can be analyzed using various techniques such as density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and can include cyclization, aza-Michael addition, and reactions with sulfonium salts .Mechanism of Action

Target of Action

It is structurally similar to urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and a 5HT-1A receptor agonist . Therefore, it is plausible that 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine may interact with similar targets.

Mode of Action

Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Based on its potential similarity to urapidil, it may be involved in the regulation of blood pressure through the inhibition of α-adrenergic receptors and activation of 5ht-1a receptors .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

Based on its potential similarity to urapidil, it may result in the lowering of peripheral and central blood pressure .

Action Environment

The compound’s stability in air suggests that it may be stable under normal environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTBPSZNMYIMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

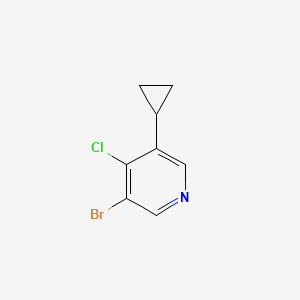

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

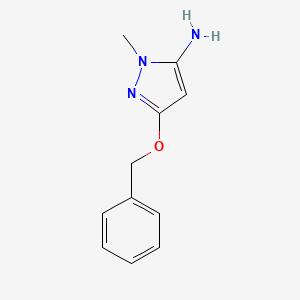

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)